molecular formula C18H37NO2S2 B14179513 Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester CAS No. 918438-50-3

Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester

Cat. No.: B14179513
CAS No.: 918438-50-3
M. Wt: 363.6 g/mol
InChI Key: IBZPYILPDFJQFF-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone, a decyldithio group, and a dimethylamino propyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The decyldithio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The dimethylamino propyl ester group can enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3,3’-thiobis-, didodecyl ester
  • 3-(Dimethylamino)propionic acid hydrochloride

Uniqueness

Propanoic acid, 3-(decyldithio)-, 3-(dimethylamino)propyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities

Properties

CAS No.

918438-50-3

Molecular Formula

C18H37NO2S2

Molecular Weight

363.6 g/mol

IUPAC Name

3-(dimethylamino)propyl 3-(decyldisulfanyl)propanoate

InChI

InChI=1S/C18H37NO2S2/c1-4-5-6-7-8-9-10-11-16-22-23-17-13-18(20)21-15-12-14-19(2)3/h4-17H2,1-3H3

InChI Key

IBZPYILPDFJQFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSSCCC(=O)OCCCN(C)C

Origin of Product

United States

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